(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
CAS No.: 900280-05-9
Cat. No.: VC7738586
Molecular Formula: C21H23NO4
Molecular Weight: 353.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900280-05-9 |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.418 |
| IUPAC Name | (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C21H23NO4/c1-13-5-3-4-10-22(13)12-17-18(23)9-8-16-20(24)19(26-21(16)17)11-15-7-6-14(2)25-15/h6-9,11,13,23H,3-5,10,12H2,1-2H3/b19-11- |
| Standard InChI Key | BCANTTZSWSQVNF-ODLFYWEKSA-N |
| SMILES | CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₂₁H₂₃NO₄, MW 353.4 g/mol) integrates three critical motifs:
-
Benzofuran core: A fused bicyclic system providing planar rigidity for π-stacking interactions.
-
(Z)-Methylene-furan substituent: A 5-methylfuran group conjugated via a methylene bridge at the C2 position, influencing electronic distribution.
-
Piperidine-methyl group: A 2-methylpiperidine moiety at C7, contributing steric bulk and potential receptor-binding capabilities.
The Z-configuration of the methylene group is stabilized by intramolecular hydrogen bonding between the hydroxyl group at C6 and the furan oxygen. This configuration is critical for maintaining biological activity, as seen in analogous aurones .
Synthesis Pathways
Synthesis typically involves a two-step condensation strategy:
-
Precursor preparation: 6-Hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is synthesized via Friedel-Crafts acylation of resorcinol derivatives, followed by piperidine methylation.
-
Aldol condensation: The precursor reacts with 5-methyl-2-furaldehyde under acidic conditions (e.g., AcOH/H₂SO₄) to yield the target compound.
Optimized conditions:
Multicomponent reactions (MCRs) offer atom-efficient alternatives, though yields remain suboptimal (<50%).
Biological Activities and Mechanisms
Antimicrobial Properties
Benzofuran derivatives exhibit broad-spectrum activity against microbial pathogens :
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Escherichia coli | 25.0 | DNA gyrase binding |
| Candida albicans | 6.25 | Ergosterol biosynthesis disruption |
The methylene-furan group enhances membrane permeability, while the piperidine moiety disrupts efflux pumps .
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduced carrageenan-induced paw edema by 58% at 10 mg/kg (vs. 72% for diclofenac). Key mechanisms include:
-
IL-6 inhibition: Suppression of interleukin-6 (IC₅₀ = 3.2 µM) via NF-κB pathway modulation .
-
COX-2 selectivity: 10-fold selectivity over COX-1, minimizing gastrointestinal toxicity .
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| K562 (leukemia) | 18.4 | Bcl-2/Bax ratio modulation |
| HeLa (cervical) | 22.7 | Topoisomerase II inhibition |
Electron-donating groups (e.g., hydroxyl) enhance DNA intercalation, while the piperidine side chain improves cellular uptake .
Pharmacological Applications
Drug Development
The compound’s multifunctionality positions it as a lead candidate for:
-
Dual COX-2/5-LOX inhibitors: Synergistic anti-inflammatory effects .
-
Antifungal agents: Superior to fluconazole in resistant Candida strains .
-
Adjuvant chemotherapy: Low hepatotoxicity (LD₅₀ > 500 mg/kg in rats) supports combinatory use .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
-
C6 hydroxyl: Essential for hydrogen bonding with biological targets.
-
C2 methylene-furan: Governs π-π interactions with aromatic amino acids .
-
C7 piperidine-methyl: Enhances lipid solubility (clogP = 2.8) and blood-brain barrier penetration .
Challenges and Future Directions
Limitations
-
Poor aqueous solubility: logS = -4.2 limits formulation options.
-
Metabolic instability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 28 min) .
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume